
N,N-Didodecyl-N-ethyldodecan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didodecyl-N-ethyldodecan-1-aminium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-ethyldodecan-1-aminium typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecylamine with ethyl iodide under reflux conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Didodecyl-N-ethyldodecan-1-aminium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like sodium iodide (NaI) in acetone are typical reagents.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-Didodecylamine.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Didodecyl-N-ethyldodecan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties against bacteria and viruses.
Industry: Utilized in formulations of disinfectants and sanitizers.
Wirkmechanismus
The primary mechanism of action of N,N-Didodecyl-N-ethyldodecan-1-aminium involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This action is facilitated by its amphiphilic nature, allowing it to integrate into the membrane and destabilize it .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Didodecyl-N,N-dimethylammonium bromide
- N,N-Didodecyl-N-methyl-N-ethyldodecan-1-aminium
- N,N-Didodecyl-N,N-diethylethanaminium
Uniqueness
N,N-Didodecyl-N-ethyldodecan-1-aminium is unique due to its specific alkyl chain length and ethyl substitution, which confer distinct surfactant properties and antimicrobial efficacy. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic interactions, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
45314-73-6 |
|---|---|
Molekularformel |
C38H80N+ |
Molekulargewicht |
551.0 g/mol |
IUPAC-Name |
tridodecyl(ethyl)azanium |
InChI |
InChI=1S/C38H80N/c1-5-9-12-15-18-21-24-27-30-33-36-39(8-4,37-34-31-28-25-22-19-16-13-10-6-2)38-35-32-29-26-23-20-17-14-11-7-3/h5-38H2,1-4H3/q+1 |
InChI-Schlüssel |
WIMCSFQYNXRDOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


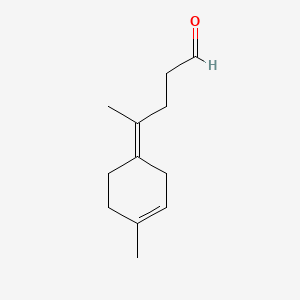
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
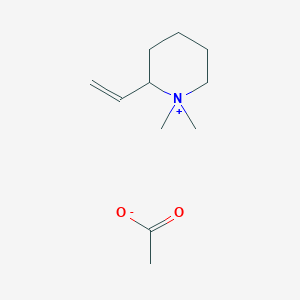
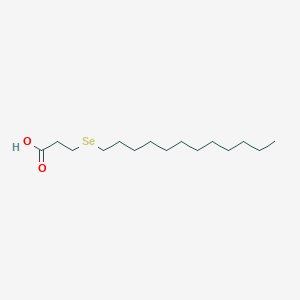



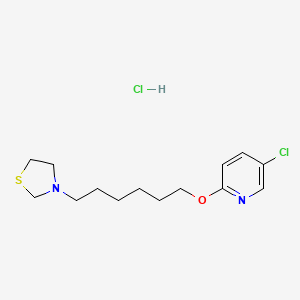
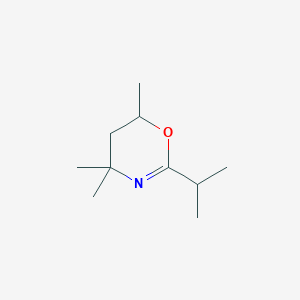
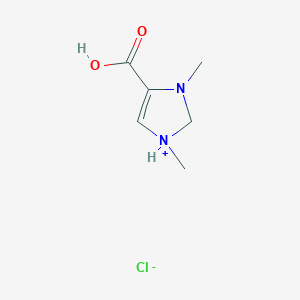

![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
